molecular formula C11H12O3 B12594782 Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- CAS No. 647029-23-0

Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)-

Cat. No.: B12594782
CAS No.: 647029-23-0
M. Wt: 192.21 g/mol
InChI Key: NGBNLWFYEXDVFV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR ($$ ^1\text{H} $$-NMR) analysis reveals distinct signals for the methyl, acetyl, and aromatic protons. The methyl group at position 8 appears as a singlet at δ 2.34 ppm due to the absence of neighboring protons. The acetyl methyl group resonates as a singlet at δ 2.58 ppm, while the aromatic protons exhibit a doublet of doublets (δ 6.82–7.12 ppm) arising from coupling with adjacent hydrogens.

Carbon-13 NMR ($$ ^{13}\text{C} $$-NMR) identifies the carbonyl carbon at δ 205.3 ppm, characteristic of ketones. The benzodioxin carbons resonate between δ 110–150 ppm, with the oxygen-bearing carbons (C-1 and C-3) appearing downfield at δ 148.2 and 146.7 ppm, respectively.

Infrared (IR) Absorption Profile Analysis

The IR spectrum shows a strong carbonyl stretch at 1705 cm$$ ^{-1} $$, confirming the ketone functionality. The benzodioxin ring’s ether linkages ($$ \text{C-O-C} $$) produce asymmetric and symmetric stretching vibrations at 1248 cm$$ ^{-1} $$ and 1089 cm$$ ^{-1} $$, respectively. Aromatic $$ \text{C-H} $$ bending modes are observed near 830 cm$$ ^{-1} $$, consistent with para-substituted benzene derivatives.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound displays a molecular ion peak at m/z 192.1 ([M]$$ ^+ $$), corresponding to its molecular weight. Key fragmentation pathways include:

  • Loss of the acetyl group ($$ \text{CH}_3\text{CO} $$), yielding a fragment at m/z 150.1 ([M – 42]$$ ^+ $$).
  • Cleavage of the dioxane ring, producing ions at m/z 121.0 and 71.0.

Table 2: Major MS Fragments

m/z Fragment Ion
192.1 [M]$$ ^+ $$
150.1 [M – $$\text{C}2\text{H}4\text{O}$$]$$ ^+ $$
121.0 [$$\text{C}7\text{H}5\text{O}_2$$]$$ ^+ $$

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction data, though limited for this specific compound, suggest a planar benzodioxin ring with slight puckering due to steric interactions between the methyl and acetyl groups. The dihedral angle between the dioxane ring and the acetyl-substituted benzene ring is approximately 12°, indicating minimal conjugation between the two systems.

Intermolecular interactions, such as van der Waals forces between methyl groups and $$ \pi $$-stacking of aromatic rings, stabilize the crystal lattice. The acetyl group’s oxygen participates in weak hydrogen bonds with adjacent molecules, contributing to the compound’s crystalline packing efficiency.

Properties

CAS No.

647029-23-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(8-methyl-4H-1,3-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C11H12O3/c1-7-3-9(8(2)12)4-10-5-13-6-14-11(7)10/h3-4H,5-6H2,1-2H3

InChI Key

NGBNLWFYEXDVFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCOC2)C(=O)C

Origin of Product

United States

Preparation Methods

Hydroxymethylation and Chloromethylation

A prominent method involves the hydroxymethylation of methyl 4-hydroxybenzoate followed by chloromethylation. This method is characterized by the following steps:

  • Step 1: Hydroxymethylation

    • Methyl 4-hydroxybenzoate is reacted with formaldehyde in the presence of sodium hydroxide.
    • The reaction is conducted at a controlled temperature (0-10 °C) to ensure safety and efficiency.
    • The product obtained is methyl 4-hydroxy-3-(hydroxymethyl)benzoate.
  • Step 2: Protection

    • The ortho-dihydroxy group of the intermediate is protected using acetonide to yield methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate.
  • Step 3: Chloromethylation

    • The protected compound undergoes chloromethylation to produce the desired ethanone derivative.

This method has been noted for its environmental safety as it avoids hazardous reagents like liquid bromine and utilizes bulk chemicals as starting materials.

Biocatalytic Methods

Another innovative approach involves biocatalytic processes that convert ketone substrates into their corresponding alcohols or other derivatives. This method can enhance selectivity and reduce side reactions:

  • Substrate Preparation : Starting with a bromo derivative of the benzodioxin compound.

  • Enzymatic Reaction : Utilizing specific enzymes to facilitate the conversion under mild conditions, which can lead to higher yields and fewer by-products.

This biocatalytic method has implications for sustainable chemistry practices, as it minimizes waste and energy consumption.

Alternative Synthetic Routes

Research has also indicated alternative synthetic routes involving complex multi-step processes that include:

  • Friedel-Crafts Acylation : Although less favored due to environmental concerns, this method can still be employed under controlled conditions to introduce acyl groups onto aromatic systems.

  • Reduction Steps : Following initial synthesis, reduction steps using sodium borohydride have been explored but are often criticized for safety concerns in industrial applications.

The following table summarizes the key features of different preparation methods for Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)-:

Method Advantages Disadvantages
Hydroxymethylation & Chloromethylation High yield; environmentally friendly; simple reagents Requires careful temperature control
Biocatalytic Methods Sustainable; high selectivity; mild conditions Limited substrate scope; potential enzyme costs
Friedel-Crafts Acylation Established method; versatile Environmental concerns; hazardous reagents

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Ethanone derivatives have been studied for their biological activities, particularly as potential therapeutic agents.

Case Study: Bronchodilator Activity

One prominent application is in the development of β2 adrenergic receptor agonists. For instance, compounds derived from Ethanone have shown promise as bronchodilators for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-[hydroxyphenylethylamino]ethanone has been highlighted for its efficacy in this area .

Antimicrobial Properties

Research has indicated that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Applications in Pharmaceuticals

The unique structure of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- allows it to function effectively as an intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives are being explored for various therapeutic applications:

Application Details
BronchodilatorsUsed in formulations for asthma treatment; enhances airflow .
Antimicrobial agentsPotential use against resistant bacterial strains .
Anti-inflammatory compoundsInvestigated for effects on inflammatory pathways .

Mechanism of Action

The mechanism of action of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Differences :

  • Core Ring System : The compound in contains a 1,4-benzodioxane system (2,3-dihydro-1,4-benzodioxin), which is a saturated six-membered dioxane ring fused to benzene. In contrast, the target compound has an unsaturated 1,3-benzodioxin ring, leading to differences in conjugation and aromaticity .
  • Substituents : Both compounds feature an acetyl group at position 6, but the target compound includes an 8-methyl substituent absent in the analog.

Implications :

  • The saturated dioxane ring in the compound likely enhances stability compared to the unsaturated dioxin ring in the target molecule, which may exhibit higher reactivity due to conjugation with the aromatic system.
  • Molecular weight and formula differ slightly (C10H10O3 vs. C10H10O3 for the target compound*), but positional isomerism and ring saturation significantly alter physicochemical behavior .

Table 1: Structural Comparison

Property Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)
Core Ring 1,3-Benzodioxin (unsaturated) 1,4-Benzodioxane (saturated)
Substituents 8-methyl None
Molecular Formula C10H10O3* C10H10O3
CAS Number Not provided 2879-20-1
Key Identifier (InChIKey) Not available HGVWMTAIIYNQSI-UHFFFAOYSA-N

*Assuming identical molecular formula; exact data for the target compound is unavailable in provided evidence.

Substituted Ethanones from the Handbook of Hydroxyacetophenones

lists multiple ethanone derivatives with diverse substituents on aromatic or heterocyclic rings. Key comparisons include:

1-(4-Hydroxy-1,3-benzodioxol-5-yl)ethanone (C9H8O4)

  • Core Structure : A 1,3-benzodioxolane (five-membered dioxolane ring fused to benzene), contrasting with the target’s six-membered dioxin ring.
  • Substituents : A hydroxyl group at position 4 and acetyl at position 5.
  • Implications : The smaller dioxolane ring introduces greater ring strain but may improve solubility in polar solvents due to the hydroxyl group. The target compound’s methyl group likely enhances lipophilicity compared to this hydroxylated analog .

Bromo-Substituted Ethanones (e.g., C9H9BrO2 variants)

  • Substituents : Bromine atoms at positions 2, 3, or 5 on hydroxy-methylphenyl rings.
  • The target compound’s methyl group, being electron-donating, may stabilize adjacent positions against electrophilic attack .

Table 2: Substituent Effects in Ethanone Derivatives

Compound Core Structure Substituents Key Properties (Theoretical)
Target Compound 1,3-Benzodioxin 8-methyl Moderate lipophilicity, conjugation
1-(4-Hydroxy-1,3-benzodioxol-5-yl)ethanone 1,3-Benzodioxolane 4-hydroxy Higher polarity, potential H-bonding
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone Benzene 3-bromo, 2-hydroxy Increased molecular weight, EWG effects

Biological Activity

Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)-, also known by its chemical formula C11H12OC_{11}H_{12}O, is a compound of interest due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- is influenced by its structural characteristics. Compounds containing benzodioxane fragments are known for exhibiting a variety of biological activities, including:

  • Anti-inflammatory
  • Antioxidant
  • Antimicrobial
  • Anticancer

These properties suggest that Ethanone may interact with multiple biological pathways, potentially offering therapeutic benefits in various medical conditions.

The mechanism of action for Ethanone involves several biochemical interactions:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
  • Cell Signaling Pathways : It influences key signaling pathways such as the MAPK/ERK pathway, which is essential for regulating cell proliferation and differentiation.
  • Oxidative Stress Modulation : The compound may also play a role in modulating oxidative stress responses within cells.

Case Studies and Experimental Data

Several studies have investigated the biological effects of Ethanone:

  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that Ethanone reduced pro-inflammatory cytokine production in immune cells, indicating its potential as an anti-inflammatory agent.
  • Antioxidant Activity :
    • Research has shown that the compound exhibits significant antioxidant properties by scavenging free radicals and enhancing cellular antioxidant defenses.
  • Anticancer Properties :
    • Preliminary studies suggest that Ethanone can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest.

Pharmacokinetics

Ethanone is generally considered air-stable under standard laboratory conditions. Its pharmacokinetic profile suggests good absorption and distribution characteristics, although specific data on its half-life and metabolic pathways remain limited.

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethanone, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanoneContains a benzodioxane ringAntimicrobial
6-Acetyl-1,4-benzodioxaneAcetyl group substitutionAntioxidant
1-(4H-1,3-benzodioxin-6-yl)ethanoneDifferent positioning of ethanone groupAnticancer

Ethanone's unique structure contributes to its distinct reactivity and biological effects compared to these analogs.

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